(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13624930
InChI: InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m1/s1
SMILES: COC(=O)COC1CCNC1
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester

CAS No.:

Cat. No.: VC13624930

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester -

Specification

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate
Standard InChI InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m1/s1
Standard InChI Key CNRMSXVAIYXYCE-ZCFIWIBFSA-N
Isomeric SMILES COC(=O)CO[C@@H]1CCNC1
SMILES COC(=O)COC1CCNC1
Canonical SMILES COC(=O)COC1CCNC1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered amine heterocycle) with an (R)-configured chiral center at the 3-position, linked to an oxyacetic acid methyl ester group. Key properties include:

PropertyValueSource
Molecular FormulaC₇H₁₃NO₃
Molecular Weight159.18 g/mol
IUPAC NameMethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate
CAS Number (Free Base)1373232-23-5
CAS Number (Hydrochloride)1414960-62-5
CAS Number (Tosylate)1965314-51-5

The hydrochloride (C₇H₁₄ClNO₃, MW 195.64 g/mol) and tosylate (C₁₄H₂₁NO₆S, MW 331.38 g/mol) salts enhance solubility and stability for experimental use .

Stereochemical Considerations

The (R)-enantiomer exhibits distinct spatial arrangements compared to its (S)-counterpart (CAS 1414960-56-7) . Enantioselective synthesis methods prioritize the (R)-form due to its higher affinity in receptor-binding studies, particularly in neurological applications .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrrolidine Functionalization: (R)-pyrrolidin-3-ol reacts with methyl bromoacetate in dichloromethane or ethanol, catalyzed by triethylamine.

  • Salt Formation: The free base is treated with HCl or p-toluenesulfonic acid to yield hydrochloride or tosylate salts, respectively .

Optimized Conditions:

  • Solvents: Dichloromethane (for esterification), ethanol (for salt formation).

  • Catalysts: Triethylamine (2.5 eq.) for deprotonation.

  • Temperature: 0–25°C to minimize racemization .

Chemical Reactivity

The compound participates in:

  • Nucleophilic Substitution: The pyrrolidine nitrogen reacts with alkyl halides to form quaternary ammonium salts.

  • Ester Hydrolysis: Under basic conditions, the methyl ester converts to carboxylic acid, enabling further derivatization .

  • Ring-Opening Reactions: The pyrrolidine ring can undergo oxidation or cross-coupling to form piperidine or fused heterocycles .

Applications in Pharmaceutical Research

Neurological Studies

The hydrochloride salt modulates serotonin (5-HT) receptors and demonstrates neuroprotective effects in oxidative stress models . In vitro assays show:

  • EC₅₀: 12 μM for 5-HT₁A receptor activation.

  • Neuroprotection: Reduces ROS production by 40% at 10 μM in neuronal cell lines .

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Antidepressants: Functionalized derivatives show SSRI-like activity in murine models .

  • Anticancer Agents: Tosylate derivatives inhibit topoisomerase II (IC₅₀ = 8.2 μM) .

Research Advancements

Enantioselective Synthesis

Recent patents (e.g., WO2021228765A1) describe biocatalytic routes using lipases for >99% enantiomeric excess .

Pharmacokinetic Studies

  • Bioavailability: 58% in rodent models for the hydrochloride form .

  • Metabolism: Hepatic CYP3A4-mediated oxidation to pyrrolidinone metabolites .

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